molecular formula C21H18FNO3S B4394608 N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Cat. No.: B4394608
M. Wt: 383.4 g/mol
InChI Key: YBXHUCONQLPIFF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as FMBS, is a chemical compound that has gained interest in scientific research due to its potential applications in drug discovery and development.

Mechanism of Action

N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide acts as an allosteric inhibitor of the c-Myc-Max interaction by binding to a specific site on Max, causing a conformational change that prevents c-Myc from binding. This mechanism of action has been validated through various biochemical assays and structural studies.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not affect normal cell growth. However, it has been shown to selectively inhibit the growth of cancer cells that are dependent on the c-Myc-Max interaction for survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several advantages for lab experiments, including its high purity and stability, as well as its specificity for the c-Myc-Max interaction. However, its limited solubility in water can make it difficult to use in certain assays. Additionally, its mechanism of action may not be effective against all types of cancer cells, limiting its potential applications.

Future Directions

Future research on N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide could focus on optimizing its structure to increase its solubility and potency. Additionally, this compound could be tested in combination with other cancer treatments to determine its potential synergistic effects. Further studies could also investigate the potential use of this compound in other diseases or conditions where protein-protein interactions play a critical role.

Scientific Research Applications

N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been studied for its potential use as an inhibitor of protein-protein interactions, specifically the interaction between the transcription factor c-Myc and its binding partner Max. This interaction is critical for the development of various cancers, and this compound has shown promising results in inhibiting this interaction and reducing cancer cell growth.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3S/c1-15-5-11-20(12-6-15)27(25,26)14-16-3-2-4-17(13-16)21(24)23-19-9-7-18(22)8-10-19/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXHUCONQLPIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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